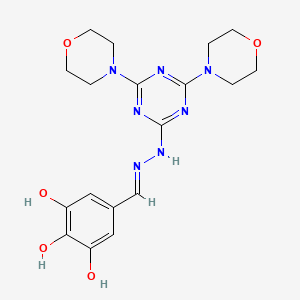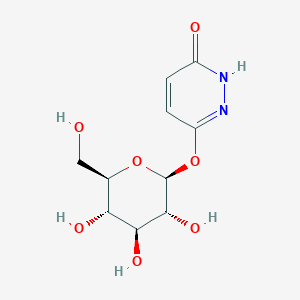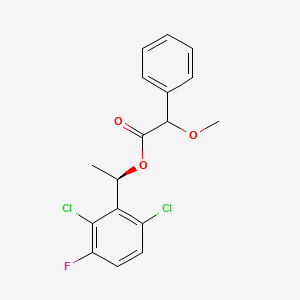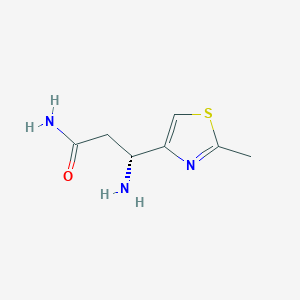
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol is a complex organic compound with a molecular formula of C18H23N7O5 This compound is characterized by its unique structure, which includes a triazine ring, morpholine groups, and a benzene ring with hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol typically involves multiple steps. One common method includes the reaction of 4,6-dimorpholino-1,3,5-triazine with hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 5-formylbenzene-1,2,3-triol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the compound in bulk quantities.
化学反応の分析
Types of Reactions
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The morpholine groups can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or various amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
作用機序
The mechanism of action of 5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine: A precursor in the synthesis of the compound.
5-Formylbenzene-1,2,3-triol: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazono groups.
Uniqueness
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol is unique due to its combination of a triazine ring, morpholine groups, and a benzene ring with hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C18H23N7O5 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
5-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C18H23N7O5/c26-13-9-12(10-14(27)15(13)28)11-19-23-16-20-17(24-1-5-29-6-2-24)22-18(21-16)25-3-7-30-8-4-25/h9-11,26-28H,1-8H2,(H,20,21,22,23)/b19-11+ |
InChIキー |
QSEDECCPFXYWAN-YBFXNURJSA-N |
異性体SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C(=C3)O)O)O)N4CCOCC4 |
正規SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C(=C3)O)O)O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)

![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)

![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)



![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
